molecular formula C27H21Cl2N3OS B11628303 6-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

6-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11628303
M. Wt: 506.4 g/mol
InChI Key: XHKLVYNIFSGBPH-UHFFFAOYSA-N
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Description

6-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydropyridine ring, chlorobenzyl and chlorophenyl groups, a cyano group, and a carboxamide group. The presence of these functional groups contributes to the compound’s reactivity and potential utility in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This step involves the condensation of appropriate aldehydes, ketones, and ammonia or amines under acidic or basic conditions.

    Introduction of the chlorobenzyl and chlorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using chlorobenzyl halides and chlorophenyl halides.

    Addition of the cyano group: The cyano group can be introduced via nucleophilic addition reactions using cyanide salts.

    Formation of the carboxamide group: This step involves the reaction of the intermediate compound with appropriate amines or amides under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.

    Medicine: The compound may have potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors or enzymes: This can lead to the modulation of biochemical pathways and physiological processes.

    Inhibition or activation of specific proteins: This can result in changes in cellular functions and responses.

    Interaction with nucleic acids: This can affect gene expression and cellular functions.

Comparison with Similar Compounds

6-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

    Dihydropyridine derivatives: These compounds share the dihydropyridine ring structure and may have similar chemical and biological properties.

    Chlorobenzyl and chlorophenyl derivatives: These compounds share the chlorobenzyl and chlorophenyl groups and may have similar reactivity and applications.

    Cyano and carboxamide derivatives: These compounds share the cyano and carboxamide groups and may have similar chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H21Cl2N3OS

Molecular Weight

506.4 g/mol

IUPAC Name

4-(2-chlorophenyl)-6-[(2-chlorophenyl)methylsulfanyl]-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C27H21Cl2N3OS/c1-17-24(26(33)32-19-10-3-2-4-11-19)25(20-12-6-8-14-23(20)29)21(15-30)27(31-17)34-16-18-9-5-7-13-22(18)28/h2-14,25,31H,16H2,1H3,(H,32,33)

InChI Key

XHKLVYNIFSGBPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC2=CC=CC=C2Cl)C#N)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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